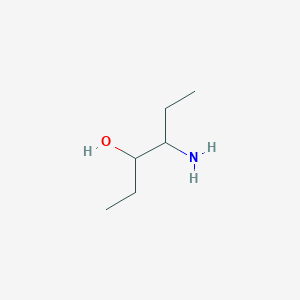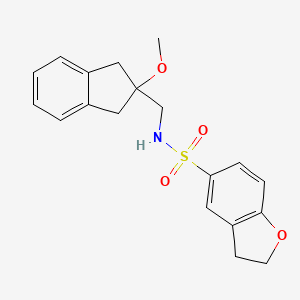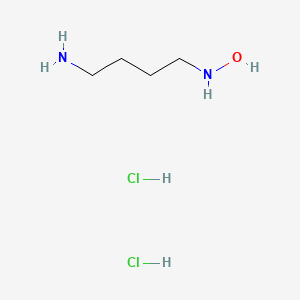![molecular formula C16H15NO3S B2691687 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387855-80-3](/img/structure/B2691687.png)
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate, also known as DMOTC, is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. DMOTC is a derivative of 5-methylthiophene-2-carboxylic acid and indole-2-carboxylic acid, which are both natural products found in plants.
Scientific Research Applications
Synthesis and Chemical Reactivity
This chemical compound, while not directly referenced in available literature, is structurally related to compounds that have been extensively studied for their synthetic applications and chemical reactivity. For instance, derivatives of methylthiophene carboxylate have been explored for their potential in creating new chemical entities. An example is the study by Corral and Lissavetzky (1984), where methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained from methyl 3-hydroxythiophene-2-carboxylate, demonstrated the capacity for synthesis of complex molecules including thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids, which are critical intermediates in organic synthesis (Corral & Lissavetzky, 1984).
Optoelectronic Properties
Another area of interest involves the optoelectronic properties of thiophene derivatives. Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- and butadiynyl- substituents, demonstrating their potential in molecular electronics. These derivatives show promising structural and electronic features for applications in optoelectronics, highlighting the versatility of thiophene-based compounds in synthesizing materials with desirable electronic properties (Wang et al., 2006).
Catalysis and Organic Synthesis
The compound is also related to research in catalysis and organic synthesis. For example, Kysil et al. (2008) discussed the synthesis of 5-methylthieno[2',3':5,6]pyrimido[2,1-a]isoindol-4(5H)-one, showcasing the versatility of thiophene carboxylates in constructing complex heterocyclic systems. This work illustrates the utility of such compounds in the development of new synthetic routes and catalytic processes, potentially applicable to the synthesis of pharmaceuticals and agrochemicals (Kysil et al., 2008).
Advanced Materials Development
Furthermore, the exploration of thiophene derivatives for advanced materials development is noteworthy. The study on carboxylated polythiophenes by Kim et al. (2003) as photo sensitizers for photovoltaic cells underscores the importance of such derivatives in renewable energy technologies. Their research demonstrated the potential of thiophene-based compounds in enhancing the efficiency of solar cells, signifying the role of these molecules in the advancement of solar energy conversion technologies (Kim et al., 2003).
properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11-6-7-14(21-11)16(19)20-10-15(18)17-9-8-12-4-2-3-5-13(12)17/h2-7H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXHLQWLYVOCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2691605.png)
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B2691607.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2691608.png)
![1-[4-(butyrylamino)benzoyl]-N-cycloheptylpiperidine-3-carboxamide](/img/structure/B2691609.png)


![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2691613.png)


![N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2691619.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2691620.png)
![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide](/img/structure/B2691621.png)
